The Chiral Scaffold: A Technical Guide to (R)-3-Cyclopropylmorpholine
The Chiral Scaffold: A Technical Guide to (R)-3-Cyclopropylmorpholine
The following technical guide is structured to serve as an operational and theoretical handbook for researchers utilizing (R)-3-Cyclopropylmorpholine in drug discovery.
[1]
Introduction: The Geometric Bioisostere
(R)-3-Cyclopropylmorpholine (CAS: 1270034-81-5) represents a high-value chiral building block in modern medicinal chemistry.[1] Unlike simple alkyl-substituted morpholines, the incorporation of a cyclopropyl ring at the C3 position introduces unique steric and electronic constraints. The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or tert-butyl moieties but possesses distinct hybridization (
This guide details the physicochemical profile, synthetic accessibility, and medicinal utility of this specific enantiomer, providing a roadmap for its integration into kinase inhibitors and GPCR ligands.[1]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (3R)-3-Cyclopropylmorpholine |
| CAS Number | 1270034-81-5 (R-isomer); 745051-30-7 (Racemate) |
| Molecular Formula | C |
| Molecular Weight | 127.19 g/mol |
| Chirality | R-enantiomer (Cahn-Ingold-Prelog) |
| Appearance | Colorless to pale yellow liquid (Free base) |
Structural & Conformational Analysis
Understanding the 3D spatial arrangement of (R)-3-Cyclopropylmorpholine is critical for predicting receptor binding.[1]
Conformational Preference
The morpholine ring predominantly adopts a chair conformation .[1] In the (R)-isomer, the bulky cyclopropyl group at the C3 position experiences significant 1,3-diaxial steric strain if placed in the axial position.[1] Consequently, the molecule heavily favors the conformation where the cyclopropyl group is equatorial .
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Nitrogen Inversion: The secondary amine nitrogen can invert, but the substituent preference is dictated by the C3-cyclopropyl group.
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Basicity Modulation: The electron-donating nature of the cyclopropyl group (via hyperconjugation) slightly increases the electron density on the nitrogen compared to 3-methylmorpholine, potentially elevating the pKa (typically ~8.9).[1]
Visualization: Structural Logic
The following diagram illustrates the stereochemical logic and the preferred equatorial conformation.
Figure 1: Conformational preference of (R)-3-Cyclopropylmorpholine. The equatorial positioning of the cyclopropyl group drives the low-energy state.
Synthetic Methodologies
For research applications requiring high enantiopurity (>98% e.e.), relying on "chiral pool" starting materials (like chiral amino acids) is often cost-prohibitive due to the rarity of (R)-cyclopropylglycine.[1] Two robust strategies are recommended: Chiral Resolution (for scale) and Asymmetric Auxiliary Synthesis (for precision).[1]
Method A: Classical Resolution (Scalable)
This method is preferred for generating multi-gram quantities when the racemic starting material is available.[1]
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Synthesis of Racemate: Reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol followed by acid-catalyzed cyclization (e.g., H2SO4 at 140°C).[1]
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Salt Formation: Dissolve racemic 3-cyclopropylmorpholine in hot ethanol.
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Resolution: Add (S)-(+)-Mandelic acid (0.5 equiv). The (R)-amine/(S)-acid diastereomeric salt typically crystallizes out due to lower solubility.[1]
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Liberation: Recrystallize the salt to constant melting point, then treat with 1N NaOH to liberate the (R)-free base.
Method B: Ellman Auxiliary Approach (De Novo Asymmetric)
This route ensures high enantiomeric excess (e.e.) without the yield loss inherent in resolution.[1]
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Step 1: Imine Formation. Condensation of Cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide (Ti(OEt)4, THF).[1]
-
Step 2: Grignard Addition. Addition of the 2-carbon fragment (e.g., allylmagesium bromide or a protected hydroxy-ethyl equivalent) to the sulfinyl imine.[1] The auxiliary directs the stereochemistry.[1]
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Step 3: Cyclization. Acidic cleavage of the sulfinyl group and subsequent intramolecular cyclization (often requires an activated alcohol, e.g., via mesylation).[1]
Synthetic Workflow Diagram
Figure 2: De novo asymmetric synthesis using Ellman's auxiliary to establish the C3 stereocenter.
Physicochemical Profiling
The following data points are essential for formulation and ADME prediction.
| Property | Value (Approx.) | Significance in Drug Design |
| pKa (Conj. Acid) | 8.91 ± 0.40 | Basic center; likely protonated at physiological pH (7.4).[1] Good solubility in acidic media.[1] |
| LogP | 0.8 - 1.1 | More lipophilic than morpholine (LogP -0.[1]86) but remains polar enough for oral bioavailability.[1] |
| LogD (pH 7.4) | -1.2 to -0.5 | Low distribution coefficient at blood pH due to ionization, suggesting low plasma protein binding.[1] |
| TPSA | 21.3 Ų | Excellent membrane permeability (Rule of 5 compliant).[1] |
| H-Bond Donors | 1 (NH) | Available for interaction with Asp/Glu residues in binding pockets.[1] |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen often acts as a water-bridge anchor in kinase hinges.[1] |
Medicinal Chemistry Applications
(R)-3-Cyclopropylmorpholine is not merely a spacer; it is a functional pharmacophore.[1]
Metabolic Stability (The "Blocker" Effect)
In standard morpholines, the carbons alpha to the nitrogen (C3 and C5) and oxygen (C2 and C6) are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4).[1]
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Mechanism: Substitution at C3 with a cyclopropyl group sterically hinders the approach of the heme-iron center of CYP enzymes.
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Outcome: This modification often extends the half-life (
) of the parent drug compared to the unsubstituted morpholine or 3-methylmorpholine analogs.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Selectivity Filter
In kinase inhibitors, the "hinge region" binding mode often utilizes the morpholine oxygen as a hydrogen bond acceptor. The (R)-cyclopropyl group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), creating a "selectivity filter" that clashes with residues in off-target kinases.[1]
Bioisosterism
The cyclopropyl group is often used to replace:
-
Isopropyl: Similar volume but rigid.[1]
-
Tert-butyl: Reduced volume but similar sphericity.[1]
-
Phenyl: Reduced aromaticity and planarity, improving solubility (Fsp3 count increase).[1]
Handling, Safety & Stability
Signal Word: DANGER
-
Hazard Statements:
-
Storage:
Protocol for Free Basing (from Salt): If the HCl salt is purchased, do not use directly in nucleophilic substitutions.
-
Suspend salt in DCM.[1]
-
Add sat.[1] NaHCO3 (aq) and stir vigorously for 20 min.
-
Concentrate carefully (volatile!) or use the solution directly.
References
-
PubChem Compound Summary. "(R)-3-Cyclopropylmorpholine."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][4][5] Link
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Dunlap, N., et al. "Three-step synthesis of cyclopropyl peptidomimetics."[1][5] Organic Letters, 2011.[1][5] (Context on cyclopropyl synthesis methodology). Link
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis."[1] Wiley-Interscience.[1] (Standard reference for handling amine protection during synthesis).
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chemical Reviews, 2010.[1] (Foundational text for the asymmetric synthesis route described). Link[1]
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] (Context on cyclopropyl bioisosterism). Link[1]
Sources
- 1. 3-Cyclopropylmorpholine | C7H13NO | CID 53986558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-CyclopropylMorpholine CAS#: 1270034-81-5 [chemicalbook.com]
- 3. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
